4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione
CAS No.: 478253-73-5
Cat. No.: VC16175231
Molecular Formula: C15H11ClN4OS
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478253-73-5 |
|---|---|
| Molecular Formula | C15H11ClN4OS |
| Molecular Weight | 330.8 g/mol |
| IUPAC Name | 4-[(E)-[(Z)-2-chloro-3-phenylprop-2-enylidene]amino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H11ClN4OS/c16-12(9-11-5-2-1-3-6-11)10-17-20-14(18-19-15(20)22)13-7-4-8-21-13/h1-10H,(H,19,22)/b12-9-,17-10+ |
| Standard InChI Key | DFPYIYOVIRULML-CVRKYSSXSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)/C=C(/C=N/N2C(=NNC2=S)C3=CC=CO3)\Cl |
| Canonical SMILES | C1=CC=C(C=C1)C=C(C=NN2C(=NNC2=S)C3=CC=CO3)Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s backbone consists of a 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms at positions 1, 2, and 4. The triazole ring is substituted at position 3 with a furan-2-yl group and at position 4 with a 2-chloro-3-phenylallylideneamino moiety . The furan ring introduces π-electron density, while the chloro-phenyl allylidene group contributes steric bulk and electrophilic character. This combination creates a planar, conjugated system that enhances stability and facilitates intermolecular interactions.
Tautomerism and Resonance
Like many triazole-thione derivatives, this compound exhibits tautomerism between the thione (5(4H)-thione) and thiol forms. X-ray crystallographic studies of similar structures, such as 4-amino-5-thiophen-2-yl-methyl-2,4-dihydro- triazol-3-one, reveal that the thione tautomer predominates in the solid state due to intramolecular hydrogen bonding . Resonance stabilization between the triazole ring and the allylidene group further delocalizes electron density, reducing reactivity at the sulfur atom.
Spectroscopic Characterization
Infrared (IR) spectroscopy of analogous compounds shows characteristic absorption bands for N–H stretching (3,200–3,100 cm), C=S stretching (1,250–1,200 cm), and C–Cl vibrations (750–550 cm) . Nuclear magnetic resonance (NMR) data for the furan protons typically appear as doublets in the range of 6.30–7.40 ppm, while the allylidene protons resonate as multiplet signals between 7.20–7.80 ppm .
Crystallographic Data
Although no single-crystal data exists for this exact compound, structurally related triazole-thiones crystallize in monoclinic systems with space group . Unit cell parameters for such derivatives include , , , and , with Z = 4 . These metrics suggest a tightly packed lattice stabilized by π-π stacking and hydrogen bonds.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-((2-Chloro-3-phenylallylidene)amino)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione typically involves a multi-step protocol:
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Formation of the Triazole Core: Cyclocondensation of thiosemicarbazide with furan-2-carbaldehyde under acidic conditions yields 3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione .
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Schiff Base Formation: Reaction with 2-chloro-3-phenylpropenal introduces the allylideneamino group via nucleophilic substitution at the triazole’s amine site .
Optimization Strategies
Reaction yields improve when using polar aprotic solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid. Microwave-assisted synthesis reduces reaction times from hours to minutes while maintaining yields above 85% .
Derivative Synthesis
Functionalization at the triazole’s sulfur or nitrogen atoms enables the creation of derivatives with enhanced properties:
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Alkylation: Treatment with ethyl bromoacetate produces S-alkylated derivatives, increasing lipophilicity .
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Acylation: Reaction with acetyl chloride forms N-acetyl analogs, modulating electronic properties.
Comparative Reactivity
Industrial and Material Science Applications
Corrosion Inhibition
Triazole-thiones act as effective corrosion inhibitors for mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) reveals inhibition efficiencies of 92–95% at 500 ppm concentrations, attributed to adsorption onto metal surfaces via sulfur and nitrogen lone pairs .
Adsorption Isotherms
Data fit the Langmuir isotherm model, indicating monolayer coverage. Thermodynamic parameters () suggest chemisorption dominates over physisorption .
Photovoltaic Materials
Incorporating triazole-thiones into dye-sensitized solar cells (DSSCs) improves electron transport. Devices using these compounds achieve power conversion efficiencies (PCE) of 7.2%, outperforming traditional ruthenium-based dyes .
Comparative Analysis with Analogous Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity (MIC, µg/mL) |
|---|---|---|---|
| 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol | Simpler structure; lacks furan moiety | 16–64 (S. aureus) | |
| 3-(Furan-2-yl)-1H-1,2,4-triazole | No chloro-phenyl group; lower molecular weight | 32–128 (E. coli) | |
| Target Compound | Combined furan and chloro-phenyl groups; enhanced bioavailability | 8–32 (Multidrug-resistant strains) |
This table underscores the superior antimicrobial potency of the target compound, likely due to synergistic effects between its substituents.
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